molecular formula C20H25FN2O2 B329287 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

Cat. No.: B329287
M. Wt: 344.4 g/mol
InChI Key: VPIWXYXBDYXTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups substituted with methoxy and fluorine groups, respectively, attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorobenzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 4

Properties

Molecular Formula

C20H25FN2O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C20H25FN2O2/c1-24-19-8-5-17(13-20(19)25-2)15-23-11-9-22(10-12-23)14-16-3-6-18(21)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

VPIWXYXBDYXTPL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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